molecular formula C2H3ClF2O2S B566056 2,2-Difluoroethanesulfonyl chloride CAS No. 1033906-60-3

2,2-Difluoroethanesulfonyl chloride

Cat. No.: B566056
CAS No.: 1033906-60-3
M. Wt: 164.551
InChI Key: WTNIHKYYNJGJRA-UHFFFAOYSA-N
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Preparation Methods

2,2-Difluoroethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-difluoroethanol with thionyl chloride (SOCl₂) under controlled conditions . The reaction typically proceeds as follows:

HCF2CH2OH+SOCl2HCF2CH2SO2Cl+HCl+SO2\text{HCF}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{HCF}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2 HCF2​CH2​OH+SOCl2​→HCF2​CH2​SO2​Cl+HCl+SO2​

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes, to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2,2-difluoroethanesulfonyl chloride primarily involves its reactivity as an electrophile. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

2,2-Difluoroethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and trifluoromethanesulfonyl chloride. While all these compounds are used as sulfonylating agents, this compound is unique due to the presence of two fluorine atoms, which can influence its reactivity and the properties of the resulting products .

Similar Compounds

  • Methanesulfonyl chloride (CH₃SO₂Cl)
  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
  • Ethanesulfonyl chloride (C₂H₅SO₂Cl)

These compounds share similar reactivity patterns but differ in their specific applications and the properties they impart to the final products .

Properties

IUPAC Name

2,2-difluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClF2O2S/c3-8(6,7)1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNIHKYYNJGJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292547
Record name 2,2-Difluoroethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033906-60-3
Record name 2,2-Difluoroethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033906-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoroethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoroethane-1-sulfonyl chloride
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